molecular formula C12H11NO3S B15090832 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

Cat. No.: B15090832
M. Wt: 249.29 g/mol
InChI Key: YQBVBAVFZDRNEX-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of an amino group at the 2-position, a methoxyphenyl group at the 4-position, and a carboxylic acid group at the 3-position of the thiophene ring. These structural features make it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal–Knorr synthesis, and other condensation reactions are often employed in industrial settings to produce thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Scientific Research Applications

Chemistry: 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid is used as a building block in organic synthesis to create more complex molecules. It is also employed in the development of new materials with unique electronic properties .

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential as a therapeutic agent and its utility in material science .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)9-6-17-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15)

InChI Key

YQBVBAVFZDRNEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)N

Origin of Product

United States

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